![molecular formula C9H13ClN2O B3019059 1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride CAS No. 2460749-53-3](/img/structure/B3019059.png)
1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride
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Description
“1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67. It is a solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropyl group, a methylimidazole group, and a hydrochloride group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The compound is a solid . It has an empirical formula of C7H11ClN2O and a molecular weight of 174.63 .Safety and Hazards
Future Directions
Imidazole, a core component of this compound, has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . Therefore, “1-Cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride” and other imidazole derivatives may have potential applications in drug development.
properties
IUPAC Name |
1-cyclopropyl-2-(1-methylimidazol-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-5-4-10-9(11)6-8(12)7-2-3-7;/h4-5,7H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRXYPOWPWDWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(=O)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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